N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-16(21)13-6-1-2-7-14(13)24(19,22)23/h1-7,10H,8-9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMJKZXVHCBADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C16H13BrN2O4S
- CAS Number : 29209-03-8
- Molecular Weight : 396.25 g/mol
The presence of the bromophenyl group and the benzisothiazole moiety suggests potential interactions with biological targets, particularly in the realm of cancer therapy and antiviral activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzisothiazole derivatives. For instance, a series of N-substituted 1,2-benzisothiazol-3(2H)-ones were synthesized and tested for their inhibitory effects against dengue virus protease. The findings demonstrated that several derivatives exhibited significant inhibitory activity with IC50 values in the micromolar range, indicating potential for further development as antiviral agents .
Anticancer Activity
Benzisothiazole derivatives have also shown promise in anticancer applications. A study investigated various BIT derivatives, revealing that certain compounds induced apoptosis in cancer cell lines through the activation of caspases and modulation of cellular signaling pathways. The structural characteristics of these compounds were linked to their potency in inhibiting tumor growth .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in malignant cells.
- Antioxidant Properties : Potential to scavenge free radicals, thereby reducing oxidative stress in cells.
Study 1: Antiviral Efficacy
In a study focused on dengue virus NS2BNS3 protease inhibitors, several BIT derivatives were evaluated for their ability to prevent viral replication. The results indicated that compounds with structural similarities to this compound showed significant antiviral activity, suggesting that this compound could be a lead candidate for further research .
Study 2: Anticancer Screening
A comprehensive screening of benzisothiazole derivatives against various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity towards breast and lung cancer cells. Mechanistic studies revealed that the compound triggered mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Structural Variations
The table below summarizes key structural analogs and their pharmacological profiles:
Pharmacological and Metabolic Insights
- Antimicrobial Activity : Isobutyl and trifluoromethyl derivatives show potent antimycobacterial activity (MIC: 0.78 μg/mL), attributed to the benzisothiazole core’s ability to disrupt bacterial membranes . In contrast, benzoxathiolone analogs (e.g., compound 116a-c) exhibit poor activity (MIC: 50 μg/mL), highlighting the necessity of the sulfone-ketone motif .
- Toxicity Profile: Acetaminophen analogs bearing the 1,1-dioxido-3-oxo-benzisothiazole moiety (e.g., compound 49) avoid hepatotoxicity by metabolizing into hydrophilic compounds (e.g., hydrolysis product 50), bypassing toxic NAPQI formation .
- Synthetic Accessibility : Derivatives with electron-donating groups (e.g., methoxy) are synthesized via acyl chloride coupling, while brominated variants require careful handling of halogenated intermediates .
Structure-Activity Relationship (SAR) Analysis
- Chain Length : Propanamide derivatives (3-carbon chain) generally outperform acetamide analogs (2-carbon) in potency, likely due to better alignment with target binding pockets .
- Substituent Effects: Bromine (3-Bromophenyl): Enhances lipophilicity, improving blood-brain barrier penetration. However, may increase molecular weight and metabolic instability. Methoxy Groups (3-Methoxyphenyl, 2,4-Dimethoxyphenyl): Improve solubility and metabolic stability but may reduce membrane permeability.
Preparation Methods
Diazotization of Methyl 2-Amino-4-Bromobenzoate
Methyl 2-amino-4-bromobenzoate is treated with sodium nitrite in hydrochloric acid at 0°C to form a diazonium salt. Subsequent saturation with sulfur dioxide in acetic acid, catalyzed by copper(I) chloride, yields the thiosulfonate intermediate. Cyclization under basic conditions (ammonium hydroxide) produces 6-bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one.
Key Data:
-
Characterization: NMR (DMSO-d6) δ 8.44 (d, J=1.5 Hz, 1H), 8.04 (dd, J=8.1, 1.5 Hz, 1H), 7.81 (d, J=8.0 Hz, 1H).
Chlorination at Position 3
To enable nucleophilic substitution, the 3-keto group is converted to a chloride using phosphorus pentachloride (PCl5) and phosphoryl chloride (POCl3):
Reaction Conditions
A mixture of 6-bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one (1.5 mmol), PCl5 (2.0 mmol), and POCl3 (3 mL) is heated at 160°C for 16 hours. Quenching with ice and extraction with ethyl acetate yields 6-bromo-3-chlorobenzo[d]isothiazole 1,1-dioxide.
Key Data:
-
Yield: Quantitative (crude).
-
Utility: The chloride serves as a leaving group for subsequent amine displacement.
Propanamide Side-Chain Synthesis
The propanamide moiety is synthesized via acyl chloride formation and amidation:
Preparation of 3-Bromo-N-(3-Bromophenyl)Propanamide
3-Bromopropanoyl chloride, generated from 3-bromopropanoic acid and thionyl chloride, is reacted with 3-bromoaniline in dichloromethane with triethylamine. The product is purified via recrystallization.
Key Data:
-
Yield: 75–80%.
-
Characterization: IR (KBr) 1650 cm⁻¹ (C=O stretch), NMR (CDCl3) δ 7.92 (s, 1H), 7.45–7.30 (m, 3H).
Coupling of Benzisothiazole and Propanamide
The final step involves displacing the chloride on the benzisothiazole with the propanamide’s amine:
Alkylation via Sodium Hydride
A solution of 6-bromo-3-chlorobenzo[d]isothiazole 1,1-dioxide (1.0 equiv) in DMF is treated with NaH (1.2 equiv) at 0°C. 3-Bromo-N-(3-bromophenyl)propanamide (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
Key Data:
-
Yield: 60–65%.
-
Purification: Reverse-phase HPLC (ACN/water + 0.1% TFA).
Alternative Pathway: Suzuki-Miyaura Coupling
For analogs requiring aromatic diversification, a boronic ester intermediate is employed:
Synthesis of Boronic Ester
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is prepared via Miyaura borylation of 3-bromoaniline with bis(pinacolato)diboron and Pd(dppf)Cl2.
Coupling with Benzisothiazole
6-Bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one (1.0 equiv), the boronic ester (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and Na2CO3 (2.0 equiv) in DMF are microwaved at 120°C for 10 minutes.
Key Data:
Mechanistic Insights
Nucleophilic Aromatic Substitution
The chloride at position 3 of the benzisothiazole undergoes SNAr with the propanamide’s amine, facilitated by electron-withdrawing sulfone groups that activate the ring.
Palladium-Catalyzed Cross-Coupling
The Suzuki reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond.
Challenges and Optimization
Low Yields in Diazotization
The 10% yield in diazotization necessitates optimization, such as using continuous flow reactors to improve gas (SO2) solubility.
Competing Reactions in Alkylation
Base-sensitive functional groups (e.g., esters) require mild conditions (e.g., K2CO3 in DMF at 60°C).
Scalability and Industrial Relevance
Q & A
Q. Characterization :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., benzisothiazolone ring conformation) .
Basic: What preliminary biological assays are recommended to assess this compound’s activity?
Methodological Answer:
Initial screening should focus on:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparisons to structurally related benzisothiazolone derivatives .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., using fluorescence-based substrates) to identify potential targets .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
SAR studies require systematic structural modifications and parallel biological testing:
- Substituent variation : Replace the 3-bromophenyl group with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups to probe electronic effects .
- Benzisothiazolone ring modifications : Introduce substituents at the 5- or 6-position to alter steric and electronic properties .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .
Data analysis : Compare IC or MIC values across analogs to identify critical pharmacophores. For example, chlorinated analogs may enhance antimicrobial activity but reduce solubility .
Advanced: How can contradictory data in biological assays (e.g., variable cytotoxicity across studies) be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized protocols : Use identical cell lines, passage numbers, and incubation times (e.g., 48–72 hours for cytotoxicity) .
- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Metabolic stability testing : Evaluate compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts .
Case example : A study showing reduced activity in 3-fluorophenyl analogs may reflect altered membrane permeability rather than intrinsic inactivity .
Advanced: What computational methods are employed to predict this compound’s physicochemical and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and dipole moments to assess reactivity and solubility .
- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to predict bioavailability .
- ADMET prediction : Tools like SwissADME estimate logP, blood-brain barrier permeability, and cytochrome P450 interactions .
Validation : Compare computed NMR chemical shifts with experimental data to refine computational models .
Basic: What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Storage : -20°C in desiccated, amber vials to prevent hydrolysis of the benzisothiazolone ring .
- Stability tests : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .
- Light sensitivity : UV-Vis spectroscopy to assess photodegradation rates (λmax ~300 nm for benzisothiazolones) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (25–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 amine:benzisothiazolone) to identify optimal parameters .
- Catalyst screening : Test alternatives like HOBt (hydroxybenzotriazole) to reduce side reactions .
- Real-time monitoring : Use in situ IR or Raman spectroscopy to track reaction progress and intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
